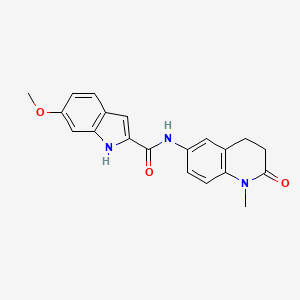
Thalidomide-O-PEG2-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG2-propargyl is a chemical compound that has been synthesized as a conjugate of an E3 ligase ligand and a linker. It incorporates the cereblon ligand based on Thalidomide, along with a 2-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes ligand-induced protein degradation .
Mechanism of Action
Target of Action
The primary target of Thalidomide-O-PEG2-propargyl is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
this compound, like other Thalidomide derivatives, binds to CRBN . This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based CRBN ligand and a 2-unit PEG linker .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the degradation of non-native substrates recruited to CRL4 CRBN
Pharmacokinetics
It is known that the compound contains a peg linker, which is often used to improve the solubility and bioavailability of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are the degradation of non-native substrates recruited to CRL4 CRBN . This can lead to changes in cellular processes regulated by these substrates.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a click chemistry reagent and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the presence of such molecules in the environment could potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Thalidomide-O-PEG2-propargyl contains a Cereblon ligand, a PEG linker, and a terminal alkyne, which are ready for click conjugation . This product is designed for conjugation to target proteins for PROTAC Research and Development . The compound interacts with various enzymes and proteins, particularly those involved in the ubiquitin-proteasome pathway .
Cellular Effects
The cellular effects of this compound are primarily related to its role in PROTAC technology. By binding to target proteins, it can induce their degradation, thereby influencing various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the E3 ubiquitin ligase complex. It binds to cereblon (CRBN), a primary direct target of thalidomide . This binding leads to the recognition of various ‘neosubstrates’ depending on the shape of the ligand . The compound can thus exert its effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Thalidomide, the parent compound, has been shown to induce teratogenic effects by bypassing an important embryonic defense system
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently unavailable. Thalidomide, the parent compound, has been extensively studied, and its effects vary with different dosages .
Metabolic Pathways
Thalidomide, the parent compound, undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Subcellular Localization
The parent compound thalidomide has been shown to have effects on various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-O-PEG2-propargyl is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a PEG linker and a propargyl group. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent to introduce a reactive functional group.
PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker to form a Thalidomide-PEG intermediate.
Propargyl Group Introduction: Finally, the Thalidomide-PEG intermediate is reacted with a propargylating agent to introduce the propargyl group, resulting in the formation of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG2-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Click Chemistry:
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Nucleophiles: Employed in substitution reactions to replace the propargyl group with other functional groups
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions with azides.
Substituted Thalidomide Derivatives: Resulting from substitution reactions with various nucleophiles
Scientific Research Applications
Thalidomide-O-PEG2-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.
Industry: Applied in the production of functionalized polymers and materials for various industrial applications
Comparison with Similar Compounds
Thalidomide-O-PEG2-propargyl can be compared with other similar compounds, such as:
Thalidomide-O-PEG2-azide: Similar to this compound but contains an azide group instead of a propargyl group.
Lenalidomide-O-PEG2-propargyl: A derivative of Lenalidomide with a PEG linker and propargyl group, used in similar applications.
Pomalidomide-O-PEG2-propargyl: A derivative of Pomalidomide with a PEG linker and propargyl group, also used in PROTAC technology .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a valuable tool for studying protein degradation and developing targeted therapies.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWGDRINRIEEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methylphenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
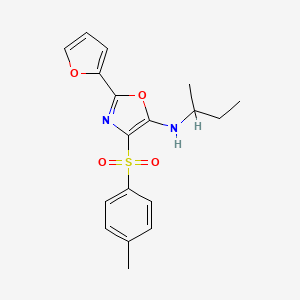

![3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)
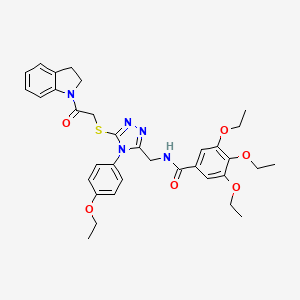
![8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B2487167.png)
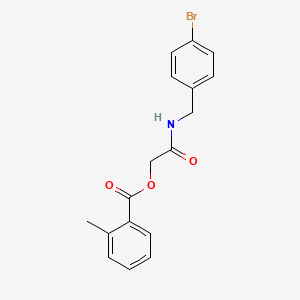
![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)
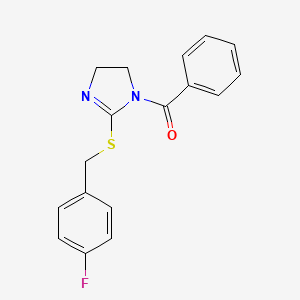
![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
